N-(2-Bromo-4-chlorophenyl)methanesulfonamide
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Overview
Description
N-(2-Bromo-4-chlorophenyl)methanesulfonamide: is a chemical compound with the molecular formula C7H7BrClNO2S and a molecular weight of 284.56 g/mol . It is characterized by the presence of bromine, chlorine, and a methanesulfonamide group attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-4-chlorophenyl)methanesulfonamide typically involves the reaction of 2-bromo-4-chloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromo-4-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
N-(2-Bromo-4-chlorophenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- N-(4-Bromo-2-chlorophenyl)methanesulfonamide
- N-(2-Benzoyl-4-chlorophenyl)-2-bromo-n-methylacetamide
Comparison: N-(2-Bromo-4-chlorophenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it valuable for specific research purposes.
Properties
Molecular Formula |
C7H7BrClNO2S |
---|---|
Molecular Weight |
284.56 g/mol |
IUPAC Name |
N-(2-bromo-4-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7BrClNO2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
InChI Key |
GNWNYURPFVCIQT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
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